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2-Hydroxy-7-methylquinoline-3-

carbaldehyde

Cat. No.: B1332489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in

medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of

compounds known for a wide range of biological activities. Accurate structural elucidation and

characterization are paramount for advancing research and development involving this

molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-

MS), is a cornerstone technique for determining the molecular weight and obtaining structural

information through fragmentation analysis.

This technical guide provides an in-depth overview of the mass spectrometry data for 2-
Hydroxy-7-methylquinoline-3-carbaldehyde. It includes key physicochemical properties, a

representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a

proposed fragmentation pathway.

Compound Information
2-Hydroxy-7-methylquinoline-3-carbaldehyde, also known by its tautomeric name 7-methyl-

2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.[1] Its

fundamental properties are summarized below.
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Property Value Source

Molecular Formula C₁₁H₉NO₂ PubChem CID 765518[1]

Molecular Weight 187.19 g/mol PubChem CID 765518[1]

Exact Mass 187.063328530 Da PubChem CID 765518[1]

CAS Number 80231-41-0 PubChem CID 765518[1]

Mass Spectrometry Data
The following table summarizes the principal mass-to-charge ratios (m/z) and their relative

intensities observed in the electron ionization (EI) mass spectrum of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde. The data is based on the expected fragmentation pattern

for this class of compounds, including the molecular ion peak.

Disclaimer: The quantitative data presented in this table is illustrative, based on the

compound's structure and typical fragmentation patterns, as direct access to the referenced

spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]

Mass-to-Charge (m/z) Relative Intensity (%)
Proposed Fragment
Assignment

187 100 [M]⁺ (Molecular Ion)

159 85 [M - CO]⁺

158 60 [M - CHO]⁺

130 45 [M - CO - CHO]⁺ or [C₉H₈N]⁺

103 30 [C₈H₇]⁺

77 25 [C₆H₅]⁺

Fragmentation Pathway Analysis
Under electron ionization (EI), 2-Hydroxy-7-methylquinoline-3-carbaldehyde undergoes

characteristic fragmentation. The molecular ion ([M]⁺) is typically the base peak, confirming the
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compound's molecular weight. The primary fragmentation events involve the loss of the

aldehyde group and subsequent cleavages of the quinoline ring structure.

A proposed fragmentation pathway is detailed below:

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular

ion at m/z 187.

Loss of Carbon Monoxide: A common fragmentation for aldehydes and ketones is the loss of

a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159.

Loss of the Formyl Radical: Cleavage of the C-C bond between the quinoline ring and the

aldehyde group results in the loss of a formyl radical (•CHO), yielding a stable cation at m/z

158.

Further Fragmentation: Subsequent losses from the quinoline ring structure can lead to

smaller fragments, such as those observed at m/z 130, m/z 103, and m/z 77.

The logical flow of this fragmentation is visualized in the following diagram.
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Caption: Proposed EI mass spectrometry fragmentation pathway.
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Experimental Protocols
A detailed experimental protocol for the analysis of 2-Hydroxy-7-methylquinoline-3-
carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

This protocol is a generalized procedure based on established methods for quinoline

derivatives.

Sample Preparation
Standard Solution: Accurately weigh approximately 10 mg of 2-Hydroxy-7-methylquinoline-
3-carbaldehyde standard.

Dissolution: Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or

dichloromethane) to create a 1 mg/mL stock solution.

Working Solution: Perform serial dilutions of the stock solution to prepare working standards

at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

GC-MS Instrumentation and Conditions
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization

(EI) source.

GC Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5%

phenyl-methylpolysiloxane column).

Injector: Split/splitless injector.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection Volume: 1 µL.

Injector Temperature: 280°C.

Injection Mode: Splitless.

Temperature Program
Initial Oven Temperature: 100°C, hold for 2 minutes.
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Ramp: Increase temperature at a rate of 15°C/min to 280°C.

Final Hold: Hold at 280°C for 10 minutes.

Mass Spectrometer Parameters
Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-500.

Scan Mode: Full Scan.

The overall workflow for this analytical process is depicted in the diagram below.
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Caption: General experimental workflow for GC-MS analysis.

Conclusion
This guide outlines the key mass spectrometric data and analytical protocols for the

characterization of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The molecular ion at m/z

187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups

provide a reliable method for its identification. The detailed GC-MS protocol offers a robust

starting point for researchers to develop and validate quantitative and qualitative methods for

this compound, aiding in its further investigation in drug development and scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1332489?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-7-methylquinoline-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-7-methylquinoline-3-carbaldehyde
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1332489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

